(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone
Description
“(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(quinolin-2-yl)methanone” is a heterocyclic compound featuring a piperidine-thiadiazole core linked to a quinoline moiety via a methanone bridge. The 2-fluorophenyl substituent on the thiadiazole ring introduces steric and electronic effects that influence its bioactivity and pharmacokinetic properties. This compound is of interest in medicinal chemistry due to its structural complexity, which enables interactions with multiple biological targets, including enzymes and receptors implicated in cancer and infectious diseases .
The thiadiazole ring is known for its electron-deficient nature, enhancing binding affinity to hydrophobic pockets in proteins, while the quinoline moiety contributes to π-π stacking interactions with aromatic residues in target sites. The fluorine atom at the ortho position of the phenyl group may improve metabolic stability by reducing cytochrome P450-mediated oxidation .
Properties
IUPAC Name |
[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4OS/c24-18-9-3-2-8-17(18)22-27-26-21(30-22)16-7-5-13-28(14-16)23(29)20-12-11-15-6-1-4-10-19(15)25-20/h1-4,6,8-12,16H,5,7,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYZOPXYUSBQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)C4=NN=C(S4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related analogues, focusing on substituent variations and their implications:
Key Observations
Substitution at the ortho position (as in the target) reduces metabolic dehalogenation compared to para-substituted fluorophenyl derivatives .
Heterocyclic Core Variations: Thiadiazole-containing compounds (target, ) exhibit broader kinase inhibition profiles than oxadiazole derivatives (e.g., ), possibly due to greater electron-withdrawing effects.
Pharmacokinetic Profiles: Piperidine-based compounds (target, ) generally show better blood-brain barrier penetration than pyrrolidine derivatives (e.g., ), as noted in CNS-targeting studies . The methanone linker in the target compound improves aqueous solubility compared to thiazolidinone or benzamide analogues .
Research Findings
- Anticancer Activity : The target compound demonstrated superior antiproliferative activity (IC₅₀: 1.2–3.8 μM) compared to the 4-fluorophenyl analogue (IC₅₀: >10 μM) in HT-29 and MCF-7 cell lines, highlighting the importance of fluorine positioning .
- Enzyme Inhibition: In kinase assays, the quinolin-2-yl group in the target showed 3-fold higher EGFR inhibition than quinoxalinyl derivatives (IC₅₀: 0.8 μM vs. 2.4 μM) .
- Metabolic Stability : The target compound exhibited a longer half-life (t₁/₂: 4.2 h) in hepatic microsomes than the triazole-containing analogue (t₁/₂: 1.8 h), attributed to reduced CYP3A4-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
